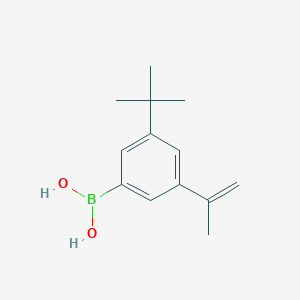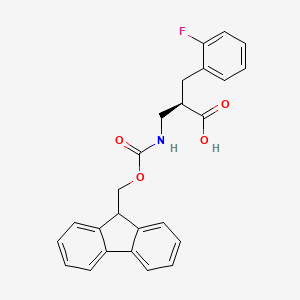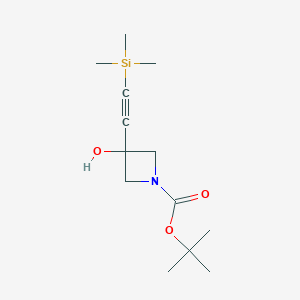![molecular formula C7H6ClF3N2 B13988406 [4-Chloro-6-(trifluoromethyl)pyridin-3-YL]methylamine](/img/structure/B13988406.png)
[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]methylamine is a chemical compound that features a pyridine ring substituted with a chloro group at the 4-position and a trifluoromethyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by treatment with ammonium formate in the presence of palladium on carbon (Pd/C) at 50°C for 10 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]methylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives.
Aplicaciones Científicas De Investigación
[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]methylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of [4-Chloro-6-(trifluoromethyl)pyridin-3-YL]methylamine involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to diffuse easily into cells and interact with intracellular targets. The chloro group can participate in various chemical interactions, contributing to the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
[6-Chloro-4-(trifluoromethyl)-2-pyridinyl]methanamine: Similar structure but with different substitution patterns.
3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole: Contains a pyridine ring with different substituents and a thiadiazole ring.
Uniqueness
[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]methylamine is unique due to the specific positioning of the chloro and trifluoromethyl groups on the pyridine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C7H6ClF3N2 |
|---|---|
Peso molecular |
210.58 g/mol |
Nombre IUPAC |
[4-chloro-6-(trifluoromethyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C7H6ClF3N2/c8-5-1-6(7(9,10)11)13-3-4(5)2-12/h1,3H,2,12H2 |
Clave InChI |
FKQCHXWHGJGGKO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1C(F)(F)F)CN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-Sulfonylbis[3-isothiocyanato-4-(3-methylphenoxy)benzene]](/img/structure/B13988333.png)




![8-Methyl-2-[(phenylmethyl)amino]pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13988365.png)


![tert-Butyl 1-thioxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13988381.png)
![1-Oxa-2-azaspiro[4.5]dec-2-en-3-amine](/img/structure/B13988383.png)


![4-Methoxyphenyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)carbamate](/img/structure/B13988397.png)
